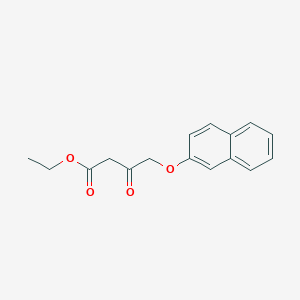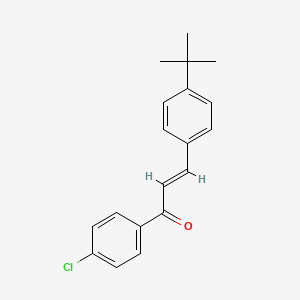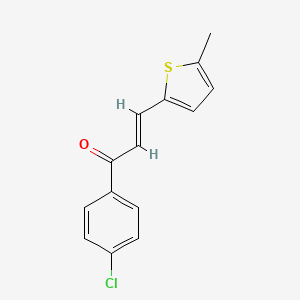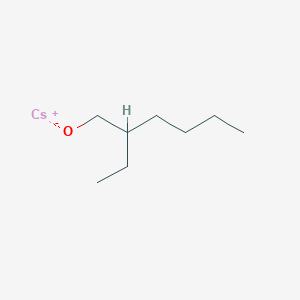
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caesium 2-ethylhexoxide (Cs2Et2O) is a unique chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 486°C, and is soluble in organic solvents such as octane and toluene. Cs2Et2O is often used as a catalyst in various chemical reactions, and its unique properties make it a valuable tool for scientists in the laboratory.
Mecanismo De Acción
The mechanism of action of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is not fully understood. It is believed that the compound acts as a Lewis acid, meaning that it accepts electrons from other molecules in order to form covalent bonds. This allows the compound to act as a catalyst in various chemical reactions, promoting the formation of covalent bonds between molecules. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to act as a sensitizer in photochemical reactions, allowing light to be absorbed by molecules and thus promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) are not well understood. While it is believed to be relatively non-toxic, it is important to note that it is a strong irritant and can cause skin and eye irritation. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to be a carcinogen, and long-term exposure should be avoided.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) in lab experiments are numerous. It is a relatively inexpensive reagent, and its ability to promote the formation of covalent bonds between molecules makes it a valuable tool for scientists. Additionally, it is not highly toxic and can be safely handled in the laboratory.
The main limitation of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is its limited solubility. It is only soluble in organic solvents such as octane and toluene, which can be difficult to obtain in the laboratory. Additionally, its strong irritant properties can make it difficult to handle in the laboratory.
Direcciones Futuras
The future of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) research is promising. Scientists are currently exploring the use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a catalyst in the synthesis of complex molecules, as well as its potential use in the production of polymers. Additionally, researchers are investigating the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a sensitizer in photochemical reactions, and as a reagent in the synthesis of complex molecules. Finally, scientists are exploring the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a stabilizer for polymers.
Métodos De Síntesis
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) can be synthesized by several methods, including the reaction of caesium hydroxide with ethylhexanoic acid in aqueous solution, the reaction of caesium carbonate with ethylhexanoic acid in aqueous solution, and the reaction of caesium hydroxide with ethylhexanoic acid in organic solvents. The most commonly used synthesis method is the reaction of caesium hydroxide with ethylhexanoic acid in organic solvents such as octane or toluene. This method yields a product with a purity of 0.8-1.0M in octane/toluene.
Aplicaciones Científicas De Investigación
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is widely used in scientific research for its unique properties. It is often used as a catalyst in various chemical reactions, and its ability to promote the formation of covalent bonds between organic molecules makes it a valuable tool for scientists. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) has been used as a sensitizer in photochemical reactions, as a reagent in the synthesis of complex molecules, and as a stabilizer for polymers. It has also been used to catalyze the formation of polymers from monomers, and to catalyze the formation of polymers from polymers.
Propiedades
IUPAC Name |
cesium;2-ethylhexan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSROBZVAGSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[O-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17CsO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

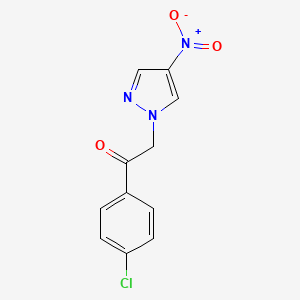
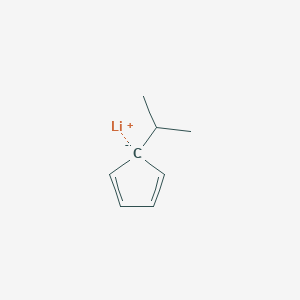


![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)



